molecular formula C9H11Cl2NO B14884573 2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine

2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine

Cat. No.: B14884573
M. Wt: 220.09 g/mol
InChI Key: GCLLVOKUWLKEAA-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine typically involves multi-step organic reactions. One common method includes the chlorination of 3-methoxy-4-methylpyridine followed by the introduction of the 1-chloroethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce pyridine carboxylic acids.

Scientific Research Applications

2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methoxy and methyl groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(1-chloroethyl)-1,3-thiazole
  • 2-Chloro-5-(1-chloroethyl)thiazole
  • 2-Chloro-5-(1-chloroethyl)-1,3-thiazole

Uniqueness

2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

2-chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine

InChI

InChI=1S/C9H11Cl2NO/c1-5-7(6(2)10)4-12-9(11)8(5)13-3/h4,6H,1-3H3

InChI Key

GCLLVOKUWLKEAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1C(C)Cl)Cl)OC

Origin of Product

United States

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